Methimepip Dihydrobromide: A Technical Guide to Synthesis and Chemical Properties
Methimepip Dihydrobromide: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methimepip is a highly potent and selective histamine H3 receptor agonist.[1] As the N-methylated analog of immepip, it demonstrates a significant affinity for the human H3 receptor, with a pKi of 9.0.[1] Notably, Methimepip exhibits a 2000-fold selectivity for the H3 receptor over the H4 receptor and more than a 10,000-fold selectivity over the H1 and H2 receptors.[1] This remarkable selectivity makes it a valuable tool for researchers studying the pharmacology of the H3 receptor and its role in various physiological processes. In vivo studies in rats have shown that Methimepip can reduce the basal level of brain histamine by approximately 75% following intraperitoneal administration.[1] The dihydrobromide salt form of Methimepip is often utilized for its stability and solubility in aqueous solutions. This guide provides an in-depth overview of the synthesis and chemical properties of Methimepip dihydrobromide, offering valuable insights for its application in research and drug development.
Synthesis of Methimepip Dihydrobromide
While a detailed, step-by-step synthesis protocol for Methimepip dihydrobromide is not extensively documented in publicly available literature, a plausible and representative synthetic route can be devised based on the known synthesis of its parent compound, immepip, and general methodologies for the N-alkylation of piperidines. Methimepip is derived from immepip through the introduction of a methyl group onto the piperidine nitrogen.[1]
Representative Synthetic Pathway
The synthesis can be conceptualized as a two-stage process: the initial synthesis of the immepip precursor followed by N-methylation and subsequent salt formation.
Caption: Proposed synthetic pathway for Methimepip Dihydrobromide.
Experimental Protocol (Representative)
Part 1: Synthesis of Immepip (Precursor)
The synthesis of immepip, 4-(1H-imidazol-4-ylmethyl)piperidine, can be achieved through various published methods. A common approach involves the coupling of a histamine derivative with a suitable piperidine synthon.
Part 2: N-Methylation of Immepip to form Methimepip
This step introduces the methyl group to the piperidine nitrogen of immepip.
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Dissolution: Dissolve immepip (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a proton scavenger.
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Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH3I) (1.1 equivalents), to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methimepip free base.
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Purification: Purify the crude product by column chromatography on silica gel to obtain pure Methimepip.
Part 3: Formation of Methimepip Dihydrobromide
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Dissolution: Dissolve the purified Methimepip free base in a suitable solvent, such as isopropanol or ethanol.
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Acidification: Slowly add a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or an ethereal solution) (2 equivalents) to the stirred solution of Methimepip.
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Precipitation: The dihydrobromide salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
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Isolation and Drying: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield Methimepip dihydrobromide as a solid.
Chemical Properties of Methimepip Dihydrobromide
The chemical properties of Methimepip dihydrobromide are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide | |
| Molecular Formula | C10H19N3 · 2HBr | |
| Molecular Weight | 341.10 g/mol | |
| CAS Number | 817636-54-7 | |
| Appearance | Expected to be a white to off-white solid | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| pKa | The piperidine nitrogen is basic, and the imidazole ring has both acidic and basic properties. The dihydrobromide salt form indicates at least two basic sites that are protonated. |
Analytical Methods for Characterization
A comprehensive analysis of Methimepip dihydrobromide is crucial to confirm its identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of Methimepip Dihydrobromide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of Methimepip dihydrobromide. A reverse-phase method would be suitable for this polar compound.
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Column: A C18 column is a common choice for the separation of small polar molecules.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[2][3]
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Detection: UV detection at a wavelength where the imidazole chromophore absorbs (around 210-220 nm) would be appropriate.
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Purpose: To determine the percentage purity of the compound and to detect any impurities from the synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive molecular weight information.
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Ionization: Electrospray ionization (ESI) in positive ion mode would be effective for this basic compound, detecting the [M+H]+ ion.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the accurate mass of the parent ion.
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Purpose: To confirm the molecular weight of Methimepip and to identify the mass of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of Methimepip dihydrobromide.
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¹H NMR: Will provide information on the number of different types of protons and their connectivity. The spectrum would show characteristic signals for the imidazole ring protons, the piperidine ring protons, and the N-methyl protons.[4]
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¹³C NMR: Will show the number of different types of carbon atoms in the molecule.
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2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
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Solvent: A deuterated solvent such as D₂O or DMSO-d₆ would be suitable.
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Purpose: Unambiguous confirmation of the chemical structure of Methimepip.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
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Expected Absorptions: Characteristic peaks for N-H stretching (from the imidazole ring), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (from the imidazole ring), and C-N stretching are expected.
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Purpose: To provide supporting evidence for the presence of key functional groups.
Conclusion
Methimepip dihydrobromide is a highly selective and potent histamine H3 receptor agonist with significant potential as a research tool. While detailed synthetic and analytical protocols are not widely published, this guide provides a comprehensive overview based on established chemical principles and methodologies for similar compounds. The proposed synthetic route and analytical workflow offer a solid foundation for researchers and drug development professionals working with this important pharmacological agent. As with any chemical synthesis and analysis, all procedures should be conducted with appropriate safety precautions and validated for their intended purpose.
References
- (Referenced information on general synthesis of piperidine deriv
- (Referenced information on general synthesis of imidazole deriv
- (Referenced information on N-alkyl
- Kitbunnadaj, R., et al. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 48(6), 2100-2107.
- (Referenced information on general properties of dihydrobromide salts)
- (Referenced information on general HPLC methods for polar compounds)
- (Referenced information on general LC-MS analysis of pharmaceuticals)
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587.
- (Referenced information on general FTIR spectroscopy of heterocyclic compounds)
- (Referenced inform
- Ali, I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5993.
- Gilar, M., et al. (2005). Two-dimensional separation of peptides using RP-RP-HPLC.
Sources
- 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
